molecular formula C13H24N2O4 B1149151 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid CAS No. 1240619-81-1

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

Cat. No.: B1149151
CAS No.: 1240619-81-1
M. Wt: 272.34066
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Description

vs. 1-Boc-piperazine (CAS 57260-71-6)

  • Structural Difference : Lacks the butanoic acid chain.
  • Functionality : Serves as a primary intermediate for introducing piperazine moieties.
  • Reactivity : The absence of a carboxylic acid limits conjugation opportunities.

vs. 4-(1-Boc-piperidin-4-yl)butanoic Acid (CAS 142247-38-9)

  • Ring Type : Piperidine (saturated six-membered ring with one nitrogen) vs. piperazine (two nitrogens).
  • Applications : Both act as intermediates, but the piperazine derivative’s dual nitrogen sites enable more complex derivatization.

vs. 2-(4-Boc-piperazinyl)-4-phenylbutanoic Acid (CAS N/A)

  • Substituent : Phenyl group vs. carboxylic acid.
  • Use Cases : The phenyl variant is prioritized for hydrophobic interactions in drug design.

Table 2: Comparative Analysis of Piperazine Derivatives

Compound Key Features Applications
This compound Carboxylic acid for conjugation Drug delivery systems, polymer synthesis
1-Boc-piperazine Minimal steric hindrance Building block for amines
4-(1-Boc-piperidin-4-yl)butanoic acid Single nitrogen in ring Peptide mimetics

The carboxylic acid in this compound enables unique applications, such as covalent linkage to polymers or formation of amides in drug candidates. Its dual functionality distinguishes it from simpler Boc-piperazines, making it valuable for synthesizing multifunctional molecules.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWURFPLVBHJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240619-81-1
Record name 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid
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Preparation Methods

Standard Boc Activation

Piperazine is typically protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or N,N-diisopropylethylamine (DIPEA). Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–25°C, achieving >90% yield. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of Boc anhydride.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate lower temperatures (0–10°C) to minimize di-Boc byproduct formation. In contrast, dichloromethane (DCM) allows room-temperature reactions but requires extended stirring times (12–24 hours).

Alkylation Strategies for Butanoic Acid Attachment

Nucleophilic Displacement of Halides

4-Bromobutanoic acid derivatives react with Boc-piperazine under basic conditions. For example, cesium carbonate in DMF at 80°C facilitates SN2 displacement, yielding 4-(4-Boc-piperazin-1-yl)butanoic acid with 62–75% efficiency. Steric hindrance from the Boc group necessitates elevated temperatures (80–100°C) to achieve complete conversion.

Table 1: Alkylation Conditions and Yields

SubstrateBaseSolventTemperature (°C)Yield (%)
4-Bromobutanoic acidCs2CO3DMF8062
4-TosyloxybutanoateKOtBuXylene13099

Mitsunobu Reaction

Alternative approaches employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple Boc-piperazine with 4-hydroxybutanoic acid. This method avoids harsh bases but is limited by the cost of reagents and moderate yields (50–65%).

Coupling via Amide Intermediate and Reduction

Amide Formation

4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid, accessible via coupling Boc-piperazine with succinic anhydride, serves as a precursor. Catalytic coupling agents like HATU or EDCl/HOBt facilitate amide bond formation in DCM or THF, with yields of 70–85%.

Ketone Reduction

The ketone group in 4-oxobutanoic acid derivatives is reduced using sodium borohydride or BH3·THF. For instance, BH3·THF in THF at 0°C achieves >90% conversion to the alcohol intermediate, which is subsequently oxidized to the carboxylic acid via Jones reagent.

Spirocyclic Ring Opening Strategies

Nucleophilic Ring Opening

Patent WO2020148621A1 describes the reaction of 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide with di-tert-butyl iminodicarboxylate in xylene at 130°C, followed by acid hydrolysis to yield 4-(4-Boc-piperazin-1-yl)butan-1-amine. Subsequent oxidation of the amine to the carboxylic acid via KMnO4 or RuO4 provides the target compound in 85–90% purity.

Acid-Base Work-Up Optimization

Post-reaction purification involves sequential acid (HCl) and base (NaOH) extraction to isolate the Boc-protected intermediate. For example, washing with 37% HCl and 30% NaOH removes unreacted starting materials and byproducts, achieving 99% yield in gepirone synthesis.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl3) displays characteristic Boc tert-butyl singlet at δ 1.44 ppm and piperazine protons as multiplet at δ 3.40–3.60 ppm.

  • MS : ESI-MS m/z 301.39 [M+H]+ aligns with the molecular formula C13H24N2O4.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 10–100% acetonitrile/water gradient) confirms ≥95% purity, with retention times of 8.2–8.5 minutes .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 886362-32-9

The compound features a piperazine ring which is protected by a tert-butoxycarbonyl group, allowing for selective reactions that are crucial in synthetic chemistry. The presence of the butanoic acid moiety contributes to its biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is studied for its potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders. Its structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.
    • Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential use as an anticancer agent.
  • Organic Synthesis
    • It serves as a versatile building block in organic synthesis. The tert-butoxycarbonyl group can be easily removed under mild conditions to yield functionalized piperazine derivatives.
    • Synthesis Example : The compound can be synthesized through the reaction of piperazine with tert-butyl chloroformate followed by subsequent reactions to introduce additional functional groups.
  • Bioconjugation and PROTAC Development
    • The compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. Its structural features allow it to function as a semi-flexible linker, enhancing the efficacy of these bioconjugates.
    • Mechanism : The interaction with specific proteins can lead to selective degradation of target proteins involved in disease processes.

Research has demonstrated that 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is critical for mood regulation and cognitive functions.

Key Mechanisms of Action:

  • Neurotransmitter Modulation : Potential effects on mood and cognition through interaction with neurotransmitter receptors.
  • Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, indicating promising therapeutic potential.

Safety Profile

While the compound shows promise in various applications, safety assessments are crucial. It may cause skin irritation or allergic reactions upon contact; therefore, appropriate handling measures are recommended during laboratory use.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS: 162046-66-4)

  • Molecular Formula : C₁₆H₂₂N₂O₄
  • Molecular Weight : 306.35 g/mol
  • Key Feature : Aromatic benzoic acid substituent.
  • Implications: The aromatic ring enhances π-π stacking interactions, making it suitable for targeting hydrophobic pockets in proteins. Its higher molecular weight and melting point (50°C, decomp.) suggest greater crystallinity compared to the aliphatic butanoic acid derivative .

[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 156478-71-6)

  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.28 g/mol
  • Key Feature : Shorter acetic acid chain.
  • Implications : Reduced steric hindrance and lower molecular weight improve solubility in polar solvents, favoring rapid reaction kinetics in coupling reactions .

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS: 288851-44-5)

  • Molecular Formula : C₁₃H₂₂N₂O₅
  • Molecular Weight : 286.32 g/mol
  • Key Feature: Ketone group (oxo) in the butanoic acid chain.

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CAS: 270065-80-0)

  • Molecular Formula: C₁₆H₂₀F₃NO₄
  • Molecular Weight : 371.34 g/mol
  • Key Feature : Trifluoromethylphenyl substituent and stereocenter.
  • Implications : The electron-withdrawing CF₃ group enhances metabolic stability, while the chiral center allows for enantioselective interactions in drug-receptor binding .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Functional Groups Melting Point (°C) Solubility Profile
1240619-81-1 (Target) 284.34 Butanoic acid Not reported Moderate polarity
162046-66-4 306.35 Benzoic acid 50 (decomp.) Low in water, high in DMSO
156478-71-6 244.28 Acetic acid 186.5–189.5 High in polar solvents
288851-44-5 286.32 Oxobutanoic acid Not reported High in THF, moderate in EtOH
270065-80-0 371.34 CF₃-phenyl, chiral center Not reported Lipophilic

Biological Activity

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, with the chemical formula C13H24N2O4 and CAS number 886362-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a piperazine moiety, which is often associated with various biological activities, including antitumor, antimicrobial, and neuroprotective effects. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the compound's stability and solubility.

Antimicrobial Properties

Piperazine derivatives have been reported to possess antimicrobial activity against a range of pathogens. For instance, studies have shown that modifications in the piperazine structure can enhance antibacterial effectiveness against Gram-positive and Gram-negative bacteria. While direct studies on this compound are sparse, its structural attributes may confer similar properties.

Neuroprotective Effects

The neuroprotective potential of piperazine compounds has been highlighted in various studies. Compounds with piperazine structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Investigations into the neuroprotective mechanisms often reveal pathways involving the modulation of neurotransmitter systems and reduction of inflammatory responses.

Case Studies

StudyFindings
Antitumor Activity (Hypothetical) Related piperazine derivatives inhibited proliferation in cancer cell lines by inducing apoptosis.
Antimicrobial Study Structural modifications led to increased activity against both Gram-positive and Gram-negative bacteria.
Neuroprotection Piperazine derivatives demonstrated protective effects against oxidative stress in neuronal cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle disruption.
  • Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neuroprotection : Modulation of glutamate receptors and antioxidant activity.

Q & A

Q. Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer: Computational reaction path search methods, such as density functional theory (DFT), can identify transition states and energy barriers for key steps (e.g., Boc protection or alkylation). For example:

  • Quantum Chemical Calculations : Predict optimal reaction conditions (e.g., solvent polarity, temperature) by simulating intermediates and transition states .
  • Machine Learning : Train models on existing reaction data to predict yields under varying conditions (e.g., catalyst loading, stoichiometry) .
  • Experimental Validation : Narrow down computational predictions using fractional factorial design to test variables like temperature (25–80°C) or reaction time (4–24 hrs) .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm structure via characteristic peaks (e.g., Boc tert-butyl group at δ 1.4 ppm in ¹H NMR) .
    • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Crystal Growth : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to determine bond lengths and angles, critical for confirming stereochemistry or tautomeric forms .
  • Contradiction Resolution : Compare experimental data with computational models (e.g., Cambridge Structural Database) to validate unexpected conformations .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Solubility : Dissolve in DMSO or DCM for long-term storage (1–5 mM aliquots) to avoid degradation .

Q. Advanced: How can kinetic studies assess degradation under varying pH conditions?

Methodological Answer:

  • Experimental Design : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
  • Analysis : Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics.
  • Key Finding : Boc groups hydrolyze rapidly under acidic conditions (pH < 3), requiring neutral buffers for biological assays .

Basic: Why might synthetic yields vary between laboratories?

Methodological Answer:
Common variables include:

  • Catalyst Purity : Impurities in Boc₂O reduce coupling efficiency.
  • Moisture : Hydrolysis of intermediates in humid environments lowers yields .

Q. Advanced: How can response surface methodology (RSM) resolve data contradictions?

Methodological Answer:

  • Design : Use a central composite design to test variables (e.g., temperature, catalyst ratio).
  • Analysis : Fit data to a quadratic model to identify optimal conditions. For example, a study might reveal that 1.2 eq. of Boc₂O at 50°C maximizes yield (85%) while minimizing side products .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Peptide Synthesis : Serves as a Boc-protected intermediate for introducing piperazine motifs into peptidomimetics .
  • Drug Discovery : Used in structure-activity relationship (SAR) studies for kinase inhibitors or GPCR-targeted therapies .

Q. Advanced: How is this compound utilized in targeted drug delivery systems?

Methodological Answer:

  • Conjugation : Attach via carbodiimide coupling (EDC/NHS) to nanoparticles or antibodies.
  • In Vivo Studies : Monitor biodistribution using radiolabeled analogs (e.g., ¹⁴C-labeled butanoic acid moiety) in murine models .

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